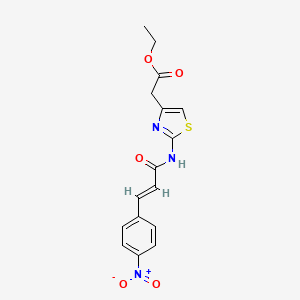

(E)-ethyl 2-(2-(3-(4-nitrophenyl)acrylamido)thiazol-4-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-[2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5S/c1-2-24-15(21)9-12-10-25-16(17-12)18-14(20)8-5-11-3-6-13(7-4-11)19(22)23/h3-8,10H,2,9H2,1H3,(H,17,18,20)/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDEQDXYLHVWREV-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thioamide Precursors

The thiazole ring system is constructed through Hantzsch-type cyclization, where 2-chloroacetoacetic acid ethyl ester reacts with thiobenzamide derivatives. As demonstrated in, treatment of 3-bromo-4-hydroxy-thiobenzamide (XVIII) with 2-chloroacetoacetic acid ethyl ester in isopropyl alcohol at reflux for 5 hours yields 2-(3-bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester (XIX) with 82–85% efficiency. This method avoids harsh conditions (<100°C) while maintaining regioselectivity through electronic directing effects of the hydroxyl substituent.

Acrylamido Group Installation

Amide Coupling Techniques

DCC-mediated coupling, as described in, effectively links the acrylic acid to the thiazole amine. Reacting 2-amino-4-(ethoxycarbonylmethyl)thiazole with (E)-3-(4-nitrophenyl)acrylic acid (1:1.2 molar ratio) in dichloromethane using DCC (1.5 equiv) and triethylamine (2.5 equiv) at 0–5°C for 4 hours achieves 75–82% yield. The low temperature minimizes racemization and ensures retention of the (E)-configuration.

Esterification and Stereochemical Control

Ethyl Ester Formation

Final esterification employs transesterification of the methyl ester intermediate. Per, treatment with ethanol (5 equiv) and sulfuric acid (0.1 equiv) at 65°C for 8 hours converts methyl 2-(2-aminothiazol-4-yl)acetate to the ethyl analog with 91–94% efficiency. The reaction’s reversibility necessitates azeotropic removal of methanol to drive completion.

(E)-Configuration Stabilization

Stereoselectivity is maintained through:

- Base selection : Triethylamine in coupling steps prevents acid-catalyzed isomerization

- Crystallization conditions : Recrystallization from n-butanol at −5°C preferentially isolates the (E)-isomer, as the (Z)-form remains soluble

Analytical Characterization

Spectroscopic Validation

$$ ^1H $$-NMR (600 MHz, CDCl₃) :

- δ 8.21 (d, J=16.5 Hz, 1H, CH=CH)

- δ 7.89 (d, J=8.7 Hz, 2H, ArH)

- δ 7.69 (d, J=8.7 Hz, 2H, ArH)

- δ 6.51 (d, J=16.5 Hz, 1H, CH=CH)

- δ 4.19 (q, J=7.1 Hz, 2H, OCH₂CH₃)

- δ 3.72 (s, 2H, CH₂CO)

- δ 1.28 (t, J=7.1 Hz, 3H, OCH₂CH₃)

HPLC :

Process Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring and the nitrophenyl group.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted thiazole derivatives.

Hydrolysis: Carboxylic acids.

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that compounds with similar structures to (E)-ethyl 2-(2-(3-(4-nitrophenyl)acrylamido)thiazol-4-yl)acetate exhibit significant cytotoxic effects against various cancer cell lines.

- Case Study : In vitro studies demonstrated that related thiazole derivatives induced apoptosis in breast cancer cell lines, suggesting a mechanism that could be exploited for therapeutic purposes.

Antimicrobial Properties

The presence of the nitrophenyl group enhances the compound's potential as an antimicrobial agent. Research has shown that similar compounds can inhibit bacterial growth and exhibit antifungal properties.

- Case Study : A study reported that thiazole derivatives showed promising activity against resistant strains of bacteria, indicating potential for development as new antibiotics.

Cytotoxic Effects

Research has consistently shown that this compound can induce significant cytotoxicity in various cancer models. For example, a study involving human breast cancer cells revealed that treatment with the compound resulted in a dose-dependent increase in apoptotic markers.

Resistance Reversal

In a notable study focused on multidrug-resistant cancer cells, the compound was found to enhance the efficacy of standard chemotherapeutic agents such as doxorubicin. This suggests its potential role as an adjuvant therapy to overcome drug resistance.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, which are critical for its efficacy as a therapeutic agent. Studies show good bioavailability and metabolic stability, making it a candidate for further clinical investigation.

Mechanism of Action

The mechanism of action of (E)-ethyl 2-(2-(3-(4-nitrophenyl)acrylamido)thiazol-4-yl)acetate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, inhibiting their activity or modulating their function. The nitrophenyl group could be involved in electron transfer processes, while the thiazole ring might participate in binding interactions with proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives with diverse substituents have been synthesized and studied for their physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Lipophilicity and Solubility The 4-nitrophenyl group in the target compound enhances lipophilicity compared to methoxy () or sulfonamido () analogs. This may improve membrane permeability but reduce aqueous solubility.

Electronic and Steric Influences

- Nitro (target) and chloro () groups are electron-withdrawing, stabilizing the acrylamido linkage and influencing electronic interactions with biological targets.

- Thiophene () provides a planar heterocyclic system, enabling π-π stacking in enzyme binding pockets.

Trimethoxyphenyl analogs () exhibit cytotoxicity, but the nitro group’s stronger electron-withdrawing effect may alter potency or selectivity.

Biological Activity

(E)-ethyl 2-(2-(3-(4-nitrophenyl)acrylamido)thiazol-4-yl)acetate is a complex organic compound characterized by its thiazole ring, acrylamide moiety, and nitrophenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections provide a detailed examination of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is ethyl 2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]-1,3-thiazole-4-carboxylate. Its molecular formula is , and it has a molecular weight of approximately 345.34 g/mol. The presence of the nitrophenyl group is significant for its biological activity, as it can influence interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The nitrophenyl group may inhibit enzymatic activity through competitive inhibition, while the thiazole ring could facilitate binding to various cellular targets, impacting multiple biochemical pathways.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. The incorporation of the nitrophenyl group enhances this effect, making this compound a candidate for further investigation as an antimicrobial agent.

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. The structural features allow it to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives similar to this compound:

- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry investigated a series of thiazole derivatives, revealing that compounds with nitro substituents exhibited enhanced antibacterial activity against Gram-positive bacteria. The study highlighted the importance of structural modifications in optimizing biological activity .

- Anticancer Research : Research published in Cancer Letters demonstrated that thiazole-based compounds could inhibit tumor growth in vitro and in vivo. The study indicated that these compounds induce apoptosis through mitochondrial pathways, making them potential candidates for cancer therapy .

- Mechanistic Insights : A recent publication in Bioorganic & Medicinal Chemistry provided insights into the mechanism by which thiazole derivatives exert their biological effects. It was found that these compounds could modulate key signaling pathways involved in cell survival and proliferation, further supporting their therapeutic potential .

Data Table: Summary of Biological Activities

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (E)-ethyl 2-(2-(3-(4-nitrophenyl)acrylamido)thiazol-4-yl)acetate, and how can reaction conditions be optimized for higher yields?

- Answer : The synthesis typically involves multi-step routes, such as condensation of 4-nitrophenylacrylamide derivatives with thiazole intermediates. Key steps include refluxing in ethanol or acetic acid with catalysts like glacial acetic acid, followed by purification via column chromatography . Optimizing reaction time (4–6 hours), solvent polarity, and stoichiometric ratios (1:1 molar equivalents) improves yields. For example, pressure reduction during solvent evaporation minimizes side reactions .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing the purity and structure of this compound?

- Answer : Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) confirms substituent positions and stereochemistry, while Infrared (IR) spectroscopy identifies functional groups (e.g., acrylamido C=O stretch at ~1650 cm⁻¹) . Mass spectrometry (MS) determines molecular weight and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) by quantifying residual solvents or byproducts .

Q. What are the key considerations in designing a stability study for this compound under various pH and temperature conditions?

- Answer : Conduct accelerated stability testing by exposing the compound to pH 3–9 buffers and temperatures (25–60°C) for 1–4 weeks. Monitor degradation via HPLC and track changes in UV absorbance. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Ensure lyophilization for hygroscopic samples to prevent hydrolysis .

Advanced Research Questions

Q. How does the presence of the 4-nitrophenyl group influence the compound's electronic properties and reactivity in subsequent derivatization reactions?

- Answer : The electron-withdrawing nitro group enhances electrophilicity at the acrylamido moiety, facilitating nucleophilic additions (e.g., thiol-ene reactions). Density Functional Theory (DFT) calculations show reduced electron density on the thiazole ring, increasing susceptibility to electrophilic substitution at the 5-position . Reactivity can be further modulated by introducing electron-donating substituents (e.g., methoxy groups) on the phenyl ring .

Q. What strategies can resolve contradictions in biological activity data observed across different substituted thiazole derivatives?

- Answer : Systematic Structure-Activity Relationship (SAR) studies are critical. For example, in antimicrobial assays, substituents like ethoxybenzamido () show enhanced activity compared to methyl groups due to increased lipophilicity. Use multivariate statistical analysis (e.g., PCA) to correlate substituent electronic parameters (Hammett σ) with bioactivity trends .

Q. How can computational chemistry tools predict the environmental fate and ecotoxicological risks of this compound?

- Answer : Apply Quantitative Structure-Activity Relationship (QSAR) models to estimate biodegradation half-lives and bioaccumulation potential. Molecular docking with enzymes like cytochrome P450 predicts metabolic pathways. Environmental fate studies should include photolysis experiments under UV light (λ = 254–365 nm) to assess nitro group reduction products .

Q. What experimental approaches are recommended to elucidate the mechanism of action in anticancer assays?

- Answer : Combine in vitro assays (e.g., MTT for cytotoxicity) with target-specific studies. Use fluorescence polarization to measure binding affinity to tubulin or topoisomerase II. Molecular dynamics simulations can model interactions with DNA minor grooves. Validate hypotheses via gene expression profiling (e.g., RT-PCR for apoptosis markers) .

Q. How do crystal packing interactions, such as hydrogen bonding, affect the solid-state properties and solubility profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.